molecular formula CH3OCH2CI<br>C2H5ClO<br>C2H5ClO B121374 Chloromethyl methyl ether CAS No. 107-30-2

Chloromethyl methyl ether

Cat. No. B121374
Key on ui cas rn: 107-30-2
M. Wt: 80.51 g/mol
InChI Key: XJUZRXYOEPSWMB-UHFFFAOYSA-N
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Patent
US04298614

Procedure details

In the same manner as given in the foregoing, but using ethylchloromethyl ketone and chloroethyl methyl ether in Steps 1 and 3, respectively, in place of chloroacetone and chloromethyl methyl ether, the title compound is produced.
Name
ethylchloromethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]([C:5]([CH:7]([Cl:10])CC)=[O:6])[Cl:4])C.[CH3:11][O:12]CCCl>>[Cl:4][CH2:3][C:5](=[O:6])[CH3:7].[CH3:11][O:12][CH2:7][Cl:10]

Inputs

Step One
Name
ethylchloromethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(Cl)C(=O)C(CC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(C)=O
Name
Type
product
Smiles
COCCl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04298614

Procedure details

In the same manner as given in the foregoing, but using ethylchloromethyl ketone and chloroethyl methyl ether in Steps 1 and 3, respectively, in place of chloroacetone and chloromethyl methyl ether, the title compound is produced.
Name
ethylchloromethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]([C:5]([CH:7]([Cl:10])CC)=[O:6])[Cl:4])C.[CH3:11][O:12]CCCl>>[Cl:4][CH2:3][C:5](=[O:6])[CH3:7].[CH3:11][O:12][CH2:7][Cl:10]

Inputs

Step One
Name
ethylchloromethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(Cl)C(=O)C(CC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(C)=O
Name
Type
product
Smiles
COCCl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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